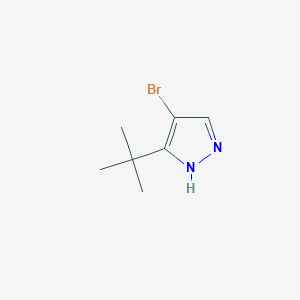

4-bromo-3-(tert-butyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-tert-butyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQIBAOGDNNNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363026 | |

| Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-63-4 | |

| Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 4-bromo-3-(tert-butyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive characterization of 4-bromo-3-(tert-butyl)-1H-pyrazole (CAS No. 60061-63-4), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group at the C3 position and a bromine atom at the C4 position imparts unique steric and electronic properties, making it a valuable synthon for creating complex molecular architectures. This document details the molecular and physical properties, outlines a logical synthetic pathway, and provides an in-depth analysis of its spectroscopic signature. Furthermore, this guide explores the compound's reactivity, particularly its utility in cross-coupling reactions, and summarizes critical safety and handling information. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile pyrazole derivative in their research endeavors.

Introduction and Molecular Overview

The pyrazole nucleus is a cornerstone in pharmaceutical development, forming the structural core of numerous approved drugs. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound is a prime example of a strategically substituted pyrazole. The tert-butyl group at the C3 position provides steric bulk, which can influence binding selectivity and improve metabolic stability. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions.[1] This guide synthesizes the available data to present a holistic view of this important chemical entity.

Physicochemical and Molecular Properties

A summary of the key identification and physical properties for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 60061-63-4 | [2] |

| Molecular Formula | C₇H₁₁BrN₂ | [2] |

| Molecular Weight | 203.08 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | AJQIBAOGDNNNPC-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)C1=C(Br)C=NN1 | [2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be extrapolated from established pyrazole synthesis methodologies.[3][4] A common and effective approach involves a two-step process: the initial formation of the 3-(tert-butyl)-1H-pyrazole core followed by regioselective bromination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol)

-

Synthesis of 3-(tert-butyl)-1H-pyrazole:

-

To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 3-(tert-butyl)-1H-pyrazole.

-

-

Bromination to this compound:

-

Dissolve the 3-(tert-butyl)-1H-pyrazole (1.0 eq) in a solvent like chloroform or acetic acid.

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, leading to high regioselectivity.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

-

Spectroscopic and Structural Characterization

Disclaimer: Specific, experimentally verified spectra for this compound are not available in the referenced literature. The following analysis is based on established principles of spectroscopy and data from structurally similar pyrazole compounds.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR Spectroscopy (Expected):

-

N-H Proton: A broad singlet is expected in the downfield region (typically δ 12-14 ppm), which is characteristic of the acidic proton on the pyrazole nitrogen. Its broadness is due to quadrupole broadening and exchange.

-

C5-H Proton: A sharp singlet is expected around δ 7.5-8.0 ppm. The exact chemical shift will be influenced by the solvent and electronic effects of the adjacent substituents.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons will appear in the upfield region, likely around δ 1.3-1.5 ppm.

-

-

¹³C NMR Spectroscopy (Expected):

-

C3 Carbon: The carbon bearing the tert-butyl group is expected to have a chemical shift in the range of δ 160-165 ppm.

-

C5 Carbon: This CH carbon is anticipated to appear around δ 130-135 ppm.

-

C4 Carbon: The carbon atom attached to the bromine is expected to be significantly shielded and appear at approximately δ 95-105 ppm.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon around δ 30-35 ppm and one for the three equivalent methyl carbons around δ 28-32 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Electron Ionization (EI-MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 202 and 204 would be expected.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition. For C₇H₁₁⁷⁹BrN₂, the calculated exact mass is 202.0109, and for C₇H₁₁⁸¹BrN₂, it is 204.0088.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration.

-

C-H Stretches: Absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the tert-butyl group (around 2850-2970 cm⁻¹) are expected.

-

C=N and C=C Stretches: The pyrazole ring stretching vibrations will appear in the fingerprint region, typically between 1400-1600 cm⁻¹.

-

C-Br Stretch: A weak absorption corresponding to the C-Br stretch is expected in the lower frequency region of the fingerprint, typically 500-650 cm⁻¹.

X-Ray Crystallography

While no crystal structure has been published for this compound itself, studies on derivatives and related compounds provide insight.[7] It is anticipated that in the solid state, the molecules would engage in intermolecular hydrogen bonding between the N-H group of one molecule and the pyridine-like N2 atom of an adjacent molecule, potentially forming dimers or catemeric chains.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by two key sites: the N-H proton and the C4-Bromine.

Caption: Key reaction pathways for this compound.

-

N-H Reactivity: The pyrazole N-H is weakly acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-alkylation, N-acylation, or reaction with protecting groups like Boc-anhydride.[8] This allows for the synthesis of N1-substituted derivatives, which can prevent unwanted side reactions or modulate biological activity.

-

C-Br Reactivity (Cross-Coupling): The C4-bromo substituent is the most valuable feature for synthetic diversification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1][6]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.

-

This dual reactivity makes the compound a powerful intermediate for building diverse libraries of complex molecules for screening in drug discovery and materials science.[9]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

GHS Classification: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed)[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container.

-

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its characterization is defined by the distinct spectroscopic signatures of its tert-butyl, pyrazole ring, and bromo-substituted components. While a complete, experimentally verified dataset is not fully compiled in the public domain, a robust profile can be predicted based on foundational chemical principles and data from analogous structures. Its true power lies in its synthetic utility, where the C-Br bond serves as a linchpin for advanced molecular construction via modern cross-coupling chemistry. This guide provides the essential technical knowledge for scientists to confidently incorporate this building block into their synthetic and drug discovery programs.

References

-

Botor, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

-

Naeimi, H., & Zarnani, A. H. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

Marsini, M. A., et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Process Research & Development, 16(11), 1831–1837. [Link]

-

Chemeo. (n.d.). 4-Bromo-3-tert-butyl-1H-pyrazole. Retrieved from [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

-

Gomaa, A. M., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(52), 29599-29608. [Link]

-

PubChemLite. (n.d.). 4-bromo-1-tert-butyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Chemical Shifts. (n.d.). Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate - Optional[13C NMR]. Retrieved from [Link]

-

Sadowski, M., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(12), 8036-8041. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 10(15), 8446–8454. [Link]

-

Guda, V. V., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][8][10]triazines. Journal of Chemical Crystallography, 53(2), 164-177. [Link]

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-tert-butyl-1H-pyrazole DiscoveryCPR 60061-63-4 [sigmaaldrich.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. labsolu.ca [labsolu.ca]

A Technical Guide to 4-bromo-3-(tert-butyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a diverse array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The strategic functionalization of the pyrazole ring is paramount to modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the vast landscape of pyrazole derivatives, 4-bromo-3-(tert-butyl)-1H-pyrazole emerges as a highly valuable and versatile building block. The presence of a bromine atom at the 4-position offers a reactive handle for a multitude of cross-coupling reactions, while the sterically demanding tert-butyl group at the 3-position can significantly influence the molecule's conformation and interaction with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and application of this important intermediate, offering both theoretical understanding and practical protocols for the modern drug discovery laboratory.

Physicochemical Properties and Structural Attributes

-

Chemical Name: this compound

-

CAS Number: 60061-63-4

-

Molecular Formula: C₇H₁₁BrN₂

-

Molecular Weight: 203.08 g/mol

-

Appearance: Typically a solid at room temperature.

Structural Features:

The this compound molecule is characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that dictate its reactivity and utility are:

-

The Pyrazole Core: An aromatic system that is relatively stable but susceptible to electrophilic substitution.

-

The 4-Bromo Substituent: This halogen atom is a versatile synthetic handle, enabling the introduction of a wide range of functionalities through transition metal-catalyzed cross-coupling reactions.[2]

-

The 3-tert-Butyl Group: This bulky alkyl group exerts a significant steric and electronic influence on the pyrazole ring. It can direct the regioselectivity of further reactions and provide a crucial lipophilic interaction point in a drug-receptor binding pocket.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of the 3-(tert-butyl)-1H-pyrazole core followed by regioselective bromination.

Synthesis of the 3-(tert-butyl)-1H-pyrazole Precursor

The most common and efficient method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-(tert-butyl)-1H-pyrazole, the logical starting material is a β-diketone bearing a tert-butyl group.

Reaction Scheme:

Caption: General synthesis of 3-(tert-butyl)-1H-pyrazole.

Detailed Protocol:

-

To a solution of 1,1,1-trimethyl-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine monohydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-(tert-butyl)-1H-pyrazole.

Causality Behind Experimental Choices:

-

Hydrazine Monohydrate: A readily available and effective source of the N-N unit required for pyrazole formation.

-

Ethanol as Solvent: A polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization reaction.

-

Reflux Conditions: Provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

Regioselective Bromination

The bromination of 3-(tert-butyl)-1H-pyrazole is an electrophilic aromatic substitution reaction. The position of bromination is directed by the substituents on the pyrazole ring. The tert-butyl group at the 3-position, being an electron-donating group, activates the ring towards electrophilic attack. The bromination preferentially occurs at the 4-position due to a combination of electronic and steric factors.

Reaction Scheme:

Caption: Bromination of 3-(tert-butyl)-1H-pyrazole.

Detailed Protocol: [3]

-

In a fume cupboard, dissolve 3-(tert-butyl)-1H-pyrazole (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by trituration or column chromatography to obtain pure this compound.[3]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent that is easier to handle than liquid bromine.[3]

-

Dimethylformamide (DMF): A polar aprotic solvent that facilitates the dissolution of the reactants and promotes the electrophilic substitution reaction.

-

Low Temperature (0 °C): Helps to control the reactivity of the brominating agent and minimize the formation of side products.

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectra for this compound are not readily found, its expected spectroscopic data can be inferred from the analysis of closely related structures.

Expected ¹H NMR Spectral Features:

-

A singlet for the C5-H proton, expected to be in the aromatic region.

-

A broad singlet for the N-H proton.

-

A singlet for the nine equivalent protons of the tert-butyl group in the aliphatic region.

Expected ¹³C NMR Spectral Features:

-

Signals for the three aromatic carbons of the pyrazole ring (C3, C4, and C5). The C4 carbon, being attached to bromine, will be significantly shifted.

-

Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretching vibration.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations within the pyrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a key point for diversification, allowing for the introduction of various substituents through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This enables the exploration of the chemical space around the pyrazole core to optimize pharmacological properties.[2][4]

Workflow for Utilizing this compound in Drug Discovery:

Caption: Drug discovery workflow.

Examples of Therapeutic Areas:

-

Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including kinase inhibition.[5]

-

Infectious Diseases: Functionalized pyrazoles have shown promise as antibacterial and antifungal agents.[4]

-

Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting CNS receptors.[4]

Safety and Handling

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through a straightforward and scalable two-step sequence. The presence of the bromine atom and the tert-butyl group provides a unique combination of reactivity and steric influence, making it an ideal starting point for the generation of diverse libraries of novel compounds for drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher aiming to leverage the potential of the pyrazole scaffold in the development of new therapeutic agents.

References

-

4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid Chemical Label. Available at: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

4-Bromo-1H-pyrazole Safety Data Sheet. Available at: [Link]

-

MSDS of 4-bromo-3-(propan-2-yl)-1H-pyrazole. Available at: [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem. Available at: [Link]

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate. Available at: [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]

-

A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate. Available at: [Link]

-

Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

Sources

The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus holds a place of particular distinction. This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, agrochemicals, and material science. Its journey from a 19th-century laboratory curiosity to a privileged scaffold in blockbuster drugs is a testament to the enduring power of fundamental synthetic chemistry. This technical guide delves into the discovery and rich history of pyrazole compounds, offering not just a chronological account, but also an exploration of the scientific reasoning and experimental evolution that cemented their importance. As we trace the lineage of these remarkable molecules, we uncover a story of serendipity, meticulous investigation, and the profound impact of a simple heterocyclic ring on science and society.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and the Birth of a New Heterocycle

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine analogues, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[2] His initial hypothesis was that this condensation would yield a quinoline derivative. However, the resulting crystalline solid exhibited properties inconsistent with the expected structure. This serendipitous discovery marked the first synthesis of a substituted pyrazole, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[2][3] This seminal event, now famously known as the Knorr pyrazole synthesis, laid the foundation for the entire field of pyrazole chemistry.[1][4][5]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The original Knorr synthesis is a robust and versatile method for constructing the pyrazole ring that remains relevant to this day.[4][6] It involves the condensation of a β-ketoester with a hydrazine derivative.[1]

Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [2]

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Procedure:

-

Combine phenylhydrazine and ethyl acetoacetate in a suitable reaction vessel at ambient temperature. An initial condensation reaction occurs, forming an oily intermediate and water.

-

Separate the aqueous layer from the oily condensation product.

-

Heat the oily intermediate on a water bath for an extended period. This promotes cyclization through the elimination of ethanol.

-

Upon cooling, the product solidifies. The crude 1-phenyl-3-methyl-5-pyrazolone is then collected. Modern procedures would typically include a recrystallization step from a solvent like ethanol for purification.

-

Structural Elucidation: From a Quinoline Hypothesis to a Pyrazolone Reality

Initially, Knorr was not entirely certain of the structure of his new compound. The elemental analysis was correct, but the chemical behavior was unexpected for a quinoline derivative. It took several years of further research by Knorr and others to definitively establish the five-membered heterocyclic structure of a pyrazolone. This process of structural elucidation was a critical step in recognizing the novelty and potential of this new class of compounds.

The Unveiling of the Parent: Eduard Buchner and the Synthesis of Pyrazole

While Knorr had synthesized a derivative, the parent pyrazole ring, unsubstituted, remained elusive until 1889. It was another German chemist, Eduard Buchner, who first prepared pyrazole itself.[7][8] Buchner, who would later win the Nobel Prize in Chemistry in 1907 for his work on fermentation, synthesized pyrazole through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7][9][10] This achievement provided the fundamental building block for a deeper understanding of the chemical and physical properties of the pyrazole nucleus.

The Evolution of Synthesis: Expanding the Pyrazole Toolkit

Following the pioneering work of Knorr and Buchner, the 20th century witnessed a dramatic expansion in the synthetic methodologies available for constructing pyrazole rings. This evolution was driven by the growing recognition of the utility of pyrazoles in various applications.

The Paal-Knorr Synthesis and its Variants

The Knorr pyrazole synthesis is a specific instance of a broader class of reactions known as the Paal-Knorr synthesis, which is used to synthesize five-membered heterocyclic rings. The reaction of 1,3-dicarbonyl compounds with hydrazines became a cornerstone for accessing a wide variety of substituted pyrazoles.[8][11][12] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-diketones, became a subject of intense study, with reaction conditions often influencing which isomer is favored.[13]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a series of condensation and cyclization steps. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular condensation to form the heterocyclic ring.[1][11]

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Other Notable Synthetic Developments

Over the years, numerous other methods for pyrazole synthesis have been developed, each with its own advantages and applications. These include:

-

From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines has been a known method for over a century, providing another route to pyrazole derivatives. [8]* From Vinyl Ketones: Similar to acetylenic ketones, vinyl ketones can also serve as precursors to pyrazoles when reacted with hydrazines. [12]* Multi-component Reactions: More recently, multi-component reactions have gained prominence as an efficient and atom-economical way to synthesize complex pyrazole-containing molecules in a single step.

The Rise of a Pharmaceutical Powerhouse: Pyrazoles in Medicine

The biological significance of pyrazole derivatives was recognized shortly after their discovery. Knorr's initial pyrazolone, after methylation, became the first commercially successful synthetic drug, Antipyrine (phenazone), in 1883. [3][14][15]This potent analgesic and antipyretic agent marked the beginning of a new era in medicine and firmly established the therapeutic potential of the pyrazole scaffold. [16][17] The success of Antipyrine spurred further research, leading to the development of a plethora of pyrazole-based drugs with a wide range of biological activities. [18][19]Today, the pyrazole nucleus is a key pharmacophore in numerous blockbuster drugs, including: [20][21][22]

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and pain. [21]* Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction. [20][21]* Rimonabant (Acomplia®): A cannabinoid receptor antagonist formerly used as an anti-obesity drug. [20]* Fipronil: A broad-spectrum insecticide widely used in agriculture and veterinary medicine. [23] The diverse pharmacological activities of pyrazole derivatives are a testament to the versatility of this heterocyclic core. [19]They have been shown to exhibit anti-inflammatory, anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective properties, among others. [18]

Conclusion and Future Outlook

From its serendipitous discovery in a 19th-century German laboratory to its current status as a privileged scaffold in modern drug discovery, the journey of the pyrazole ring is a compelling narrative of scientific progress. The foundational work of chemists like Ludwig Knorr and Eduard Buchner paved the way for over a century of innovation in synthetic chemistry and medicinal science. The continued development of novel synthetic methods and the ongoing exploration of the vast chemical space occupied by pyrazole derivatives ensure that this remarkable heterocycle will remain at the forefront of scientific research for the foreseeable future. The history of pyrazole is not merely a look into the past; it is a source of inspiration for the future, reminding us that even the most unassuming of molecules can possess the power to change the world.

References

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 16, 2026, from [Link]

-

Eduard Buchner. (n.d.). Oxford Reference. Retrieved January 16, 2026, from [Link]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

-

Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023, April 19). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Phenazone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 16, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Eduard Buchner. (2017, April 15). Famous Scientists. Retrieved January 16, 2026, from [Link]

- Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(31), e202200632.

-

Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chemtik. Retrieved January 16, 2026, from [Link]

-

Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 16, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Chronological representation of some approved pyrazole derivative drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 16, 2026, from [Link]

-

Antipyrine. (n.d.). Britannica. Retrieved January 16, 2026, from [Link]

-

Synthesis of Antipyrine drug and its derivatives.pptx. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Some examples of pyrazole-based commercial drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Eduard Buchner. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Chemistry of Antipyrine. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Eduard Buchner – Facts. (n.d.). NobelPrize.org. Retrieved January 16, 2026, from [Link]

-

Review on Synthesis of pyrazole and pyrazolines. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis [drugfuture.com]

- 6. jk-sci.com [jk-sci.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. mdpi.com [mdpi.com]

- 9. famousscientists.org [famousscientists.org]

- 10. nobelprize.org [nobelprize.org]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 14. Phenazone - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Antipyrine drug and its derivatives.pptx [slideshare.net]

- 16. Antipyrine | drug | Britannica [britannica.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. lifechemicals.com [lifechemicals.com]

physical and chemical properties of 4-bromo-3-(tert-butyl)-1H-pyrazole

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-3-(tert-butyl)-1H-pyrazole

Foreword: Navigating the Landscape of a Versatile Heterocycle

To the researchers, medicinal chemists, and materials scientists at the forefront of innovation, this document serves as a comprehensive technical guide on this compound. This particular substituted pyrazole stands as a pivotal building block, embodying the unique reactivity and structural features that make the pyrazole core a cornerstone of modern chemical synthesis. The strategic placement of a bulky tert-butyl group and a reactive bromine atom creates a molecule with significant potential for constructing complex molecular architectures.

In the following sections, we will move beyond a simple recitation of facts. Instead, we will delve into the causality behind its properties, the logic of its synthetic pathways, and the practicalities of its application in cross-coupling reactions—a staple in contemporary drug discovery. This guide is structured to provide not just data, but actionable insights, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical & Structural Characteristics

This compound (CAS No. 60061-63-4) is a heterocyclic organic compound. The structure is defined by a five-membered aromatic pyrazole ring, substituted at the 3-position with a sterically demanding tert-butyl group and at the 4-position with a bromine atom. The presence of the N-H proton allows for tautomerism, though the 3-(tert-butyl) isomer is explicitly named.

Molecular Structure

The chemical structure dictates the molecule's reactivity and physical properties. The electron-withdrawing bromine atom influences the electronics of the pyrazole ring, while the bulky tert-butyl group provides steric hindrance that can direct reactions at other sites.

Caption: Structure of this compound.

Summary of Physical Properties

Quantitative experimental data for this specific molecule, such as melting point and boiling point, are not widely published in readily accessible literature. The data presented below are compiled from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 60061-63-4 | |

| Molecular Formula | C₇H₁₁BrN₂ | |

| Molecular Weight | 203.08 g/mol | |

| Physical Form | Solid | |

| InChI Key | AJQIBAOGDNNNPC-UHFFFAOYSA-N |

Spectroscopic Profile and Characterization

While a full experimental spectroscopic dataset for this compound is not available in peer-reviewed literature, we can predict its spectral characteristics based on the analysis of its functional groups and data from analogous structures. These predictions are crucial for reaction monitoring and quality control during synthesis.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show three main signals:

-

N-H Proton: A broad singlet, typically in the range of δ 10-13 ppm. The exact chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding.

-

Pyrazole C5-H: A singlet appearing in the aromatic region, estimated around δ 7.5-7.8 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons, located in the upfield region, typically around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Based on data from related substituted pyrazoles, the following approximate chemical shifts can be expected:

-

Pyrazole C3 & C5: These carbons attached to nitrogen atoms will appear downfield, likely in the δ 130-150 ppm range. The carbon bearing the tert-butyl group (C3) will be a quaternary carbon with a lower intensity.

-

Pyrazole C4: The carbon atom bonded to the bromine (C4) is expected to be significantly upfield-shifted due to the heavy atom effect, likely appearing in the δ 95-105 ppm range.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 30-35 ppm, and the four equivalent methyl carbons will produce a sharp signal around δ 28-32 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). For C₇H₁₁BrN₂, the molecular ion peaks would be expected at m/z 202 and 204. A major fragmentation pathway would likely involve the loss of a methyl group (M-15) from the tert-butyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the tert-butyl group.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A vibration in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Reactivity

Representative Synthetic Protocol: Electrophilic Bromination

While a specific published synthesis for this compound is elusive, a plausible and robust laboratory-scale synthesis can be designed based on the direct bromination of the precursor, 3-(tert-butyl)-1H-pyrazole. The choice of brominating agent is critical; N-Bromosuccinimide (NBS) is an ideal candidate as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and side reactions.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butyl)-1H-pyrazole (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The choice of an inert solvent is crucial to prevent side reactions.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at 0 °C (ice bath). A slight excess of NBS ensures complete conversion of the starting material. The reaction is typically exothermic, and portion-wise addition helps control the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine and NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Utility in Synthesis

The primary utility of this compound in drug discovery and materials science stems from the reactivity of its C-Br bond. This site serves as a synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

This is arguably the most important reaction for this class of compounds. The C(sp²)-Br bond readily participates in palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl or heteroaryl boronic acids (or their esters).[1] This reaction forms a new C-C bond, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules.[2]

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[3][4]

Application in Drug Discovery: A Suzuki Coupling Protocol

To illustrate the practical utility of this compound, a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol is designed to be robust and adaptable for library synthesis in a drug discovery setting.

Objective: To synthesize a 3-(tert-butyl)-4-aryl-1H-pyrazole derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[5]

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Experimental Protocol:

-

Inert Atmosphere: Set up a Schlenk flask or a microwave vial containing a stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq). The use of a slight excess of the boronic acid drives the reaction to completion.

-

Solvent Degassing: In a separate flask, degas the solvent mixture (e.g., 1,4-Dioxane and water) by bubbling with argon for 15-20 minutes. This removes dissolved oxygen which can deactivate the catalyst.

-

Catalyst Addition: Add the degassed solvent to the reaction flask, followed by the palladium catalyst (5 mol%). The reaction mixture is often degassed for a further 5-10 minutes.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. A self-validating system would involve running a control reaction without the palladium catalyst to ensure the transformation is catalyst-dependent.

-

Workup: After the starting material is consumed (typically 4-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired 3-(tert-butyl)-4-aryl-1H-pyrazole product.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302). It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined structure, featuring a reactive bromine atom and a sterically influential tert-butyl group, makes it an ideal substrate for constructing diverse molecular libraries, particularly through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data on its physical properties are sparse, its chemical behavior is predictable and highly useful. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the pace of discovery in medicine and materials science.

References

-

Cai, M., et al. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Available at: [Link]

-

Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

SpectraBase. Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate [13C NMR]. Available at: [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

PubChem. 4-Bromopyrazole. Available at: [Link]

-

Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

Hosseini-Sarvari, M., & Moeini, F. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

Davoodnia, A., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

-

NIST. 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. 4-bromo-5-(tert-butyl)-1h-pyrazol-3-amine. Available at: [Link]

-

SpectraBase. Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate [ATR-IR]. Available at: [Link]

-

Verbraak, B., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Fensome, A., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters. Available at: [Link]

-

NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

-

PubChemLite. 4-bromo-1-tert-butyl-1h-pyrazole-3-carboxylic acid. Available at: [Link]

-

MySkinRecipes. 4-Bromo-1-(tert-butyl)-1H-pyrazole. Available at: [Link]

-

NIST. 1H-Pyrazole. NIST Chemistry WebBook. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole: An Application Note and Protocol Guide

Abstract

This comprehensive guide details the synthetic protocols for the preparation of 4-bromo-3-(tert-butyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the construction of the pyrazole core via the condensation of 4,4-dimethyl-3-oxopentanal with hydrazine hydrate, followed by a regioselective bromination at the C4 position using N-bromosuccinimide (NBS). This document provides detailed, step-by-step experimental procedures, mechanistic insights, and critical process parameters to ensure successful and reproducible synthesis. The protocols are designed for researchers, scientists, and drug development professionals, offering both practical instructions and the underlying chemical principles.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The tert-butyl group at the 3-position can provide steric bulk and improve metabolic stability, while the bromine atom at the 4-position serves as a key functional handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This makes this compound a highly sought-after intermediate for the generation of diverse chemical libraries in drug discovery campaigns.

This guide presents a reliable and scalable two-step synthesis of this compound. The initial step involves the classical Knorr-type pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine. The subsequent step is a regioselective electrophilic bromination, a common and effective method for the functionalization of electron-rich heterocyclic systems.[1]

Overall Synthetic Strategy

The synthesis of this compound is achieved through a sequential two-step process. The first step is the formation of the pyrazole ring, and the second is the regioselective bromination of this ring.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(tert-butyl)-1H-pyrazole

This protocol describes the synthesis of the pyrazole core through the cyclocondensation of 4,4-dimethyl-3-oxopentanal with hydrazine hydrate. The use of a 1,3-dicarbonyl compound is a classic and reliable method for constructing the pyrazole ring.[2]

Reaction Mechanism:

Figure 2: Reaction mechanism for the synthesis of 3-(tert-butyl)-1H-pyrazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4-Dimethyl-3-oxopentanal | 128.18 | 10.0 g | 78.0 mmol |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 4.88 g (4.74 mL) | 78.0 mmol |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexanes | - | As needed | - |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (78.0 mmol) of 4,4-dimethyl-3-oxopentanal in 100 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add 4.74 mL (78.0 mmol) of hydrazine hydrate followed by 1 mL of glacial acetic acid (as a catalyst).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford 3-(tert-butyl)-1H-pyrazole as a colorless oil or a low-melting solid.

Step 2: Synthesis of this compound

This protocol details the regioselective bromination of 3-(tert-butyl)-1H-pyrazole at the C4 position using N-bromosuccinimide (NBS). The electron-rich nature of the pyrazole ring facilitates electrophilic aromatic substitution, and the C4 position is the most electronically and sterically favored site for this reaction.[1]

Reaction Mechanism:

Sources

use of 4-bromo-3-(tert-butyl)-1H-pyrazole as a synthetic intermediate

An Application Guide for the Strategic Use of 4-bromo-3-(tert-butyl)-1H-pyrazole in Synthetic Chemistry

Introduction: The Strategic Advantage of a Bulky Building Block

In the landscape of modern drug discovery and materials science, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry.[3][4] Within this important class of heterocycles, This compound (CAS No. 60061-63-4) has emerged as a particularly valuable synthetic intermediate.[5][6]

This guide provides an in-depth look at the applications and protocols involving this reagent. The strategic placement of a bulky tert-butyl group at the C3 position offers significant steric influence, which can direct synthetic transformations and modulate the physicochemical properties of the final molecule, such as solubility and metabolic stability.[7] The bromine atom at the C4 position serves as a versatile and reactive handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[8] This combination of features makes this compound a powerful tool for researchers aiming to construct complex molecular architectures with tailored functions.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 60061-63-4 | [5] |

| Molecular Formula | C₇H₁₁BrN₂ | [5] |

| Molecular Weight | 203.08 g/mol | [5] |

| Appearance | Solid | [5] |

| InChI Key | AJQIBAOGDNNNPC-UHFFFAOYSA-N | [5] |

| Hazard Class | Acute Toxicity (Oral), Category 4 | [5] |

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its function as an electrophilic partner in cross-coupling reactions. The C4-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9][10] Using this compound in this reaction allows for the direct attachment of various aryl or heteroaryl groups at the C4 position. This is a critical step in the synthesis of many kinase inhibitors and other targeted therapeutics where a specific vector at this position is required for binding to a biological target.[3][11]

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the bromopyrazole to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[9]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

derivatization of 4-bromo-3-(tert-butyl)-1H-pyrazole

An In-Depth Guide to the Synthetic Derivatization of 4-bromo-3-(tert-butyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

Nitrogen-containing heterocycles are foundational pillars in medicinal chemistry, offering a rich tapestry of biological activities.[1] Among these, the pyrazole nucleus is a privileged scaffold, present in a remarkable array of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antidepressant properties.[1][2][3] Marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant underscore the therapeutic potential embedded within the pyrazole core.[2][3]

The specific building block, this compound, represents a particularly valuable starting material for chemical library synthesis and drug discovery programs. Its strategic utility arises from three key features:

-

The C4-Bromo Group: A versatile handle for a host of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.

-

The N1-H Site: A reactive proton that allows for regioselective N-alkylation or N-arylation, profoundly influencing the molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

-

The C3-tert-Butyl Group: A bulky, lipophilic group that provides steric influence, potentially directing reactions at other positions and often playing a critical role in binding to biological targets.

This guide provides a detailed exploration of the primary derivatization strategies for this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Derivatization Pathways

The functionalization of this compound can be systematically approached by targeting its distinct reactive sites. The following diagram illustrates the principal pathways for derivatization, which form the core of our discussion.

Caption: Key derivatization routes for this compound.

Section 1: N-H Functionalization via Alkylation

Scientific Rationale: Modification at the N1 position is a cornerstone of pyrazole chemistry. The choice of substituent can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation is often the first step in a synthetic sequence, not only to introduce a desired functional group but also to protect the N-H proton, preventing unwanted side reactions in subsequent cross-coupling steps.

While standard alkylation with alkyl halides under basic conditions is common, more sophisticated methods have been developed for introducing sterically demanding groups. One such elegant method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst, which is particularly effective for adding secondary and tertiary alkyl groups like tert-butyl.[4][5]

Protocol 1: General N1-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for introducing a primary or secondary alkyl group onto the pyrazole nitrogen.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the pyrazole in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the pyrazole salt forms.

-

Add the alkyl halide (1.1 eq) dropwise via syringe at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N1-alkylated pyrazole.

Section 2: C4-Br Functionalization via Cross-Coupling Reactions

The C4-bromo substituent is the gateway to profound molecular diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Scientific Rationale: The Suzuki-Miyaura coupling is arguably the most versatile method for creating biaryl and heteroaryl-aryl structures.[6] The reaction's robustness, mild conditions, and the commercial availability of a vast library of boronic acids make it a workhorse in drug discovery. For 4-bromopyrazoles, this reaction allows the direct installation of diverse aromatic and heteroaromatic rings. To ensure success, the pyrazole N-H is often protected (e.g., with a trityl group) to prevent N-arylation and other side reactions, though some modern catalyst systems can tolerate the free N-H.[7][8]

Protocol 2: Suzuki-Miyaura Coupling of an N-Protected Pyrazole

This protocol outlines a general procedure for coupling an N-trityl protected 4-bromopyrazole with an arylboronic acid.

Materials:

-

4-bromo-1-trityl-3-(tert-butyl)-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a Schlenk tube, combine the N-trityl protected pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with an inert gas (Argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio.

-

Seal the tube and heat the reaction mixture to 90 °C for 6-12 hours with vigorous stirring. Monitor reaction completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the 4-aryl-1-trityl-3-(tert-butyl)-1H-pyrazole. The trityl group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if desired.

| Parameter | Condition 1[9] | Condition 2[7] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (10 mol%) |

| Ligand | - | SPhos (20 mol%) |

| Base | Na₂CO₃ (2.5 eq) | K₃PO₄ (2.0 eq) |

| Solvent | Dioxane/H₂O (4:1) | Toluene |

| Temperature | 90 °C | 100 °C |

| Typical Yield | Good to Excellent | Good to Excellent |

| Table 1. Comparative Conditions for Suzuki-Miyaura Coupling. |

Sonogashira Coupling: Introducing Alkynyl Moieties

Scientific Rationale: The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, installing a synthetically versatile alkyne group at the C4 position.[10] This functionality can serve as a rigid linker or be further elaborated into other structures, such as 1,2,3-triazoles via cycloaddition. The reaction typically employs a dual-catalyst system of palladium and copper(I), although effective copper-free methods have also been developed to prevent the common side reaction of alkyne homocoupling.[11]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is adapted from modern methods that avoid copper co-catalysts, leading to cleaner reactions and simpler purification.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

-

XPhos (6 mol%)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ and the XPhos ligand.

-

Evacuate and backfill with Argon three times.

-

Add anhydrous THF, followed by the this compound, the terminal alkyne, and triethylamine.

-

Seal the tube and heat the mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

-

Stir for 4-24 hours, monitoring the reaction by TLC.

-

Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the 4-alkynyl-3-(tert-butyl)-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13] This reaction allows for the direct coupling of primary or secondary amines with the C4-bromo position, yielding 4-aminopyrazole derivatives, a common motif in bioactive molecules.[14] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[12] Studies have shown that for 4-halopyrazoles, using a protected substrate (e.g., N-trityl) and a specific ligand like tBuDavePhos can be highly effective.[14][15][16]

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Protocol 4: Buchwald-Hartwig Amination of an N-Protected Pyrazole

This protocol is based on optimized conditions for the C4-amination of 4-bromo-1-tritylpyrazole.[14][16]

Materials:

-

4-bromo-1-trityl-3-(tert-butyl)-1H-pyrazole (1.0 eq)

-

Amine (primary or secondary) (1.2-2.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Pd(dba)₂ (5-10 mol% Pd)

-

tBuDavePhos (10-20 mol%)

-

Potassium tert-butoxide (KOtBu) or Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous Xylene or Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source, tBuDavePhos ligand, and base to a dry reaction vessel.

-

Add the N-trityl protected pyrazole and the solvent (Xylene).

-

Finally, add the amine coupling partner.

-

Seal the vessel and heat to 110-130 °C. Microwave irradiation can also be used to accelerate the reaction.[16]

-

Stir for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite to remove palladium black.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting 4-amino-1-trityl-3-(tert-butyl)-1H-pyrazole by column chromatography.

Section 3: Advanced Strategy - C5-H Functionalization

Scientific Rationale: While derivatization at the N1 and C4 positions is well-established, direct functionalization of the C5-H bond represents a more modern and atom-economical approach. Transition-metal-catalyzed C-H activation/functionalization reactions avoid the need for pre-functionalized substrates (like halides or boronic acids).[17] For the pyrazole ring, the C5 position is often the most accessible for such transformations. These reactions are typically directed by a group on the N1 nitrogen and can be used to install aryl, alkyl, or other functionalities. While specific, optimized protocols for this compound are less common in general literature, this remains a frontier area for creating novel derivatives.

Conclusion and Outlook